4-(dimethylamino)benzenesulfonic acid

Descripción

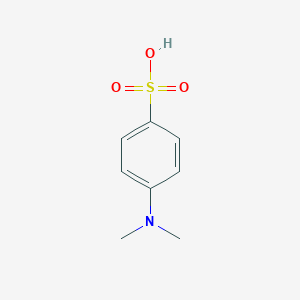

Structure

2D Structure

Propiedades

IUPAC Name |

4-(dimethylamino)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-9(2)7-3-5-8(6-4-7)13(10,11)12/h3-6H,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVBBVPCVQEVQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059529 | |

| Record name | Benzenesulfonic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121-58-4 | |

| Record name | 4-(Dimethylamino)benzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylsulfanilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dimethylsulfanilic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG8J8F96QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 4-(dimethylamino)benzenesulfonic acid typically involves the reduction and alkylation of p-nitrophenol. Initially, p-nitrophenol is reacted with dimethylamine under appropriate conditions to undergo a reduction reaction, producing 4-dimethylaminophenol. This intermediate is then reacted with chlorosulfonic acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(dimethylamino)benzenesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfur trioxide, fuming sulfuric acid, and chlorosulfonic acid. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted benzene compounds .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNOS

- Molecular Weight : 305.35 g/mol

- IUPAC Name : 4-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid

- CAS Number : 547-58-0

Applications Overview

-

pH Indicator

- Methyl Orange is widely used as a pH indicator in titrations due to its clear color change from red at pH < 3.1 to yellow at pH > 4.4. It is particularly useful in titrations involving strong acids and weak bases.

-

Dyes and Pigments

- The compound serves as a dye in various applications, including textiles and food coloring. Its bright color and stability under various conditions make it suitable for these uses.

-

Biochemical Applications

- In biochemistry, 4-(Dimethylamino)benzenesulfonic acid is utilized in the synthesis of other compounds, including pharmaceuticals. It acts as a coupling agent in the formation of azo dyes, which are important in biological staining techniques.

-

Analytical Chemistry

- This compound is employed in analytical chemistry for the detection of various analytes through colorimetric methods. Its ability to form complexes with metal ions enhances its utility in environmental monitoring.

Case Study 1: Environmental Monitoring

A study published in the Journal of Environmental Chemistry demonstrated the use of Methyl Orange for detecting heavy metals in wastewater samples. The compound was able to form stable complexes with lead and cadmium ions, allowing for effective colorimetric detection at concentrations as low as 0.5 mg/L.

Case Study 2: Pharmaceutical Synthesis

In pharmaceutical research, researchers have utilized this compound as a key intermediate in synthesizing anti-inflammatory drugs. The compound's ability to undergo diazotization reactions has facilitated the development of new drug candidates that exhibit enhanced therapeutic efficacy.

Case Study 3: Textile Industry

The textile industry has leveraged Methyl Orange for dyeing processes, particularly for synthetic fibers. A comparative analysis indicated that fabrics dyed with this compound exhibited superior colorfastness compared to traditional dyes, making it a preferred choice for manufacturers aiming for longevity in textile products.

Mecanismo De Acción

The mechanism of action of 4-(dimethylamino)benzenesulfonic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as a sulfonating agent, introducing sulfonic acid groups into organic molecules. This modification can alter the chemical and biological properties of the target molecules, leading to various effects .

Comparación Con Compuestos Similares

Azo Dye Derivatives: Methyl Orange

Compound: Methyl Orange (Sodium 4-[4-(dimethylamino)phenylazo]benzenesulfonate) Molecular Formula: C₁₄H₁₄N₃NaO₃S Molecular Weight: 327.33 g/mol Key Features:

- Structure: Incorporates an azo (-N=N-) bridge between the dimethylamino-substituted benzene and a sulfonate-bearing benzene ring.

- Solubility: Slightly soluble in cold water (1–5 g/100 mL), more soluble in hot water; insoluble in ethanol .

- Applications : pH indicator (transition range: pH 3.0–4.4, red to yellow), biological staining, and industrial dye .

- Toxicity: Genotoxic and mutagenic due to the azo group, which can degrade into aromatic amines .

Comparison :

Sulfonamide Derivatives: 4-((4-(Dimethylamino)benzyl)amino)benzenesulfonic Acid

Compound: 4-((4-(Dimethylamino)benzyl)amino)benzenesulfonic acid (Compound 3k) Molecular Formula: C₁₅H₁₉N₂O₃S Molecular Weight: 307.39 g/mol Key Features:

- Structure: Contains a benzylamino linker (-NH-CH₂-C₆H₄-) instead of an azo group.

- Reactivity: The amino group enables participation in hydrogen bonding and coordination chemistry.

Comparison :

- The absence of an azo group reduces mutagenic risk compared to Methyl Orange.

Naphthalene-Based Analogs: 4-[(4-Dimethylamino)naphthalen-1-yl]diazenylbenzenesulfonic Acid

Compound: 4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzenesulfonic acid Molecular Formula: C₁₈H₁₇N₃O₃S Molecular Weight: 355.41 g/mol Key Features:

Comparison :

- The naphthalene core improves thermal stability and alters electronic properties, making it suitable for high-performance dyes.

- Higher molecular weight may reduce solubility in polar solvents.

Ester Derivatives: Ethyl 4-(Dimethylamino)benzoate

Compound: Ethyl 4-(dimethylamino)benzoate Molecular Formula: C₁₁H₁₅NO₂ Molecular Weight: 193.24 g/mol Key Features:

Comparison :

- The ester group increases lipid solubility, making it suitable for non-aqueous systems.

- Lacks the strong acidity of the sulfonic acid, limiting use in pH-dependent applications.

Actividad Biológica

4-(Dimethylamino)benzenesulfonic acid, commonly known as Methyl Orange , is an azo compound with significant biological activities and applications in various fields, particularly in analytical chemistry and medicinal research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₈H₁₁N₃O₃S

- Molecular Weight : Approximately 305.35 g/mol

- Structure : The compound features a sulfonic acid group attached to a benzene ring, enhancing its solubility and reactivity in aqueous environments.

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Specifically, studies have shown that azo dyes can possess antibacterial effects against various pathogens. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic processes .

2. Antifungal and Anticancer Activities

Sulfonamide derivatives, including those related to this compound, have been recognized for their antifungal and anticancer properties. They act by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis in bacteria, which is absent in humans, thus providing a selective target for drug development .

3. pH Indicator Applications

Methyl Orange is widely used as a pH indicator due to its distinct color change from red in acidic solutions (pH < 3.1) to yellow in basic solutions (pH > 4.4). This property makes it invaluable in titrations and various analytical applications.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and cellular components:

- Inhibition of Folate Biosynthesis : By mimicking p-aminobenzoic acid (pABA), it competes with this substrate for the active site of DHPS, leading to the inhibition of folate synthesis in bacteria .

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing structural damage and cell lysis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of sulfanilamide derivatives against Staphylococcus epidermidis and Escherichia coli. The results demonstrated that compounds with sulfanilamide groups exhibited a larger radius of inhibition compared to other tested molecules, indicating their potential as effective antibacterial agents .

Case Study 2: Anticancer Research

Research on sulfonamide compounds has shown promising results in inhibiting tumor growth in vitro. For instance, specific derivatives were tested against various cancer cell lines, revealing significant cytotoxic effects attributed to their ability to disrupt folate metabolism essential for cancer cell proliferation .

Applications

| Application | Description |

|---|---|

| Analytical Chemistry | Used as a pH indicator in titrations due to its clear color transition. |

| Antimicrobial Agent | Potential use in developing new antibiotics targeting bacterial infections. |

| Anticancer Drug | Investigated for its role in inhibiting cancer cell growth through metabolic disruption. |

Q & A

Q. What are the standard synthetic routes for 4-(dimethylamino)benzenesulfonic acid, and how can purity be optimized?

Methodological Answer: The synthesis of this compound typically involves sulfonation of N,N-dimethylaniline using concentrated sulfuric acid or chlorosulfonic acid. Key considerations include:

- Reaction Conditions : Controlled temperature (0–5°C) to avoid over-sulfonation or decomposition.

- Purification : Column chromatography (silica gel, eluent: dichloromethane/petroleum ether/diethylamine mixtures) to isolate the product .

- Purity Optimization : Recrystallization in water or ethanol, followed by vacuum drying to remove residual solvents. Purity can be verified via HPLC (>95%) or NMR .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR to confirm substituent positions and electronic environment. For example, the dimethylamino group appears as a singlet (~2.8–3.2 ppm for ) .

- Mass Spectrometry : High-resolution MS (e.g., LC-MS) to validate molecular weight (CHNOS, 201.24 g/mol) and fragmentation patterns .

- UV-Vis Spectroscopy : λmax analysis (e.g., 464–522 nm) to study electronic transitions, particularly in acidic/basic conditions .

Q. How does pH affect the structural and electronic properties of this compound?

Methodological Answer:

- Acidic Conditions : The sulfonic acid group remains protonated, while the dimethylamino group becomes protonated, forming a dipolar structure. This alters conjugation, as seen in Methyl Orange derivatives (λmax shifts from 507 nm at pH 3.0 to 464 nm at pH >4.4) .

- Neutral/Alkaline Conditions : The sulfonate anion stabilizes the structure, enhancing solubility. Conductivity titrations or potentiometric methods can quantify pKa values (reported as 3.4–3.76) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

Methodological Answer:

- Derivatization : Convert to sulfonyl chlorides (using oxalyl chloride/DMF) for nucleophilic substitution reactions. Example: Synthesis of lappaconitine derivatives for analgesic studies .

- Coupling Reactions : Diazotization followed by azo coupling (e.g., Methyl Orange synthesis) for pH indicators or dye intermediates .

Advanced Research Questions

Q. How can computational chemistry predict the physicochemical properties of this compound?

Methodological Answer:

- Quantum Chemistry : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity .

- QSPR Models : Neural networks correlate structural descriptors (e.g., Hammett σ values) with properties like solubility or pKa. Validate with experimental data from NIST or spectral databases .

Q. What mechanistic insights explain contradictions in reported pKa values?

Methodological Answer:

- Measurement Variability : Differences in ionic strength (e.g., 0.1 M KCl vs. pure water) and temperature (25°C vs. 20°C) affect protonation equilibria .

- Structural Isomerism : Tautomeric shifts or aggregation in solution may alter apparent pKa. Use -NMR titration or isothermal calorimetry to resolve ambiguities .

Q. How do structural analogs of this compound differ in reactivity?

Methodological Answer:

- Comparative Studies : Compare with 4-chloromercuribenzenesulfonic acid (toxic, mercury-containing) or sodium benzenesulfonate (simpler, surfactant-like). Key differences:

- Electronic Effects : Dimethylamino groups enhance electron density, favoring electrophilic substitution at the para position .

- Solubility : Hydrophobic analogs (e.g., dimethylbenzenesulfonate) require co-solvents for aqueous reactions .

Q. What strategies optimize catalytic applications of this compound in polymerization?

Methodological Answer:

- Co-Catalysis : Use with 4-(dimethylamino)pyridine and p-toluenesulfonic acid to stabilize transition states in polyesterification. Monitor molecular weight (>15,000 Da) via GPC .

- Side Reaction Suppression : Add molecular sieves to absorb water, minimizing N-acylurea formation during carbodiimide-mediated reactions .

Q. How can structure-activity relationships (SAR) guide its use in drug design?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.